3-Bromo-6-chloroimidazo[1,2-a]pyridine hydrobromide
Overview
Description
3-Bromo-6-chloroimidazo[1,2-a]pyridine hydrobromide is a chemical compound . It is used in organic syntheses and as pharmaceutical intermediates . The compound is also known by its IUPAC name, 3-Bromo-6-chloroimidazo[1,2-a]pyridine .
Molecular Structure Analysis
The molecular formula of 3-Bromo-6-chloroimidazo[1,2-a]pyridine hydrobromide is C7H4BrClN2 . The average mass is 231.477 Da and the monoisotopic mass is 229.924637 Da .Physical And Chemical Properties Analysis
The compound has a density of 1.8±0.1 g/cm3 . The index of refraction is 1.707 . The molar refractivity is 48.9±0.5 cm3 . The polar surface area is 17 Å2 . The polarizability is 19.4±0.5 10-24 cm3 . The surface tension is 54.7±7.0 dyne/cm . The molar volume is 125.5±7.0 cm3 .Scientific Research Applications
Synthesis of Analog Compounds
3-Bromo-6-chloroimidazo[1,2-a]pyridine hydrobromide is used in the synthesis of various analog compounds. For instance, polychlorinated imidazo[1,2-α]pyridines, synthesized as analogs of chlorinated benzimidazoles, involve the condensation of ethyl bromoacetate and chlorinated 2-aminopyridines. This synthesis process demonstrates the utility of imidazo[1,2-a]pyridine derivatives in creating new compounds (Gudmundsson, Drach, & Townsend, 1997).
Cyclization Reactions
The compound is involved in cyclization reactions. For example, pyridinium dichloromethylids, formed from the reaction of dichlorocarbene with 2-(benzylideneamino)pyridines, undergo intramolecular cyclization to give 2-aryl-3-chloroimidazo[1,2-a]pyridines (Khlebnikov, Kostik, & Kostikov, 1991).
Palladium-Catalyzed Alkenylation
A prominent application is in the palladium-catalyzed alkenylation of imidazo[1,2-a]pyridines. This method, enhanced by microwave assistance, allows for the direct C-H alkenylation between bromoalkenes and imidazo[1,2-a]pyridines, demonstrating the adaptability of the compound in various chemical reactions (Koubachi et al., 2008).
Ionic Liquid Promoted Synthesis
3-Aminoimidazo[1,2-a]pyridines, related to the 3-bromo-6-chloroimidazo[1,2-a]pyridine hydrobromide, are synthesized using ionic liquids. This represents an environmentally friendly approach, showcasing the versatility of the compound in greener chemistry (Shaabani, Soleimani, & Maleki, 2006).
Construction of Coordination Polymers
Research has also explored the use of the compound in constructing coordination polymers. The varying dimensionality of these polymers originates from the types of organic solvents used, indicating the compound's potential in materials science (Yin, Li, Yan, & Yong, 2021).
Tyrosyl-tRNA Synthetase Inhibitors
In pharmacological research, 6-bromo-imidazo[4,5-b]pyridine derivatives, related to the compound , have been synthesized as potential tyrosyl-tRNA synthetase inhibitors. This application is significant for drug discovery and medicinal chemistry (Jabri et al., 2023).
Corrosion Inhibition
Imidazo[4,5-b] pyridine derivatives, akin to 3-bromo-6-chloroimidazo[1,2-a]pyridine hydrobromide, have been evaluated as corrosion inhibitors. Their high inhibition performance makes them valuable in industrial applications, such as protecting metals from corrosion (Saady et al., 2021).
Safety And Hazards
properties
IUPAC Name |
3-bromo-6-chloroimidazo[1,2-a]pyridine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2.BrH/c8-6-3-10-7-2-1-5(9)4-11(6)7;/h1-4H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNBYJVRSSBNLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1Cl)Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40721005 | |
Record name | 3-Bromo-6-chloroimidazo[1,2-a]pyridine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40721005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-chloroimidazo[1,2-a]pyridine hydrobromide | |
CAS RN |
1146615-84-0 | |
Record name | 3-Bromo-6-chloroimidazo[1,2-a]pyridine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40721005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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